Hydrogen-Bond Donor Capacity Distinguishes 6-Nitro-1,3-benzodioxol-5-ol from the 5-Methoxy Analog
The presence of a free phenolic hydroxyl group in 6-nitro-1,3-benzodioxol-5-ol provides one hydrogen-bond donor (HBD), whereas the 5-methoxy analog (CAS 10310-02-8) lacks any HBD. This difference has downstream consequences for aqueous solubility, membrane permeability, and target binding. The target compound has a calculated logP of 1.55 and a polar surface area (PSA) of 81.8–84.5 Ų . In contrast, 5-methoxy-6-nitro-1,3-benzodioxole has a higher calculated logP of 1.85 and a lower PSA of 70.8 Ų . The logP difference of 0.30 units corresponds to an approximately 2-fold difference in octanol-water partition coefficient, favoring greater aqueous solubility for the target compound. The HBD capability also enables the target compound to act as a hydrogen-bond donor in supramolecular interactions and enzyme binding, a feature absent in the methoxy analog.
| Evidence Dimension | Hydrogen-bond donor count, logP, and polar surface area |
|---|---|
| Target Compound Data | 1 HBD, logP 1.55, PSA 81.8–84.5 Ų |
| Comparator Or Baseline | 5-Methoxy-6-nitro-1,3-benzodioxole: 0 HBD, logP 1.85, PSA 70.8 Ų |
| Quantified Difference | ΔHBD = 1; ΔlogP = 0.30 (~2× difference in Kow); ΔPSA ≈ 11–14 Ų |
| Conditions | ACD/Labs Percepta predicted values at 25°C, pH 7.4 |
Why This Matters
Procurement of the 5-hydroxy compound rather than the 5-methoxy analog is essential when the research application requires a hydrogen-bond donor for target engagement, aqueous solubility optimization, or further derivatization through the phenolic OH handle.
